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Compound of Interest

Compound Name: VX-150

Cat. No.: B15590537 Get Quote

For researchers, scientists, and drug development professionals engaged in the study of novel

analgesics, the clinical trial journey of VX-150, a selective NaV1.8 inhibitor, offers a valuable

landscape of both successes and challenges. This technical support center provides

troubleshooting guides and frequently asked questions (FAQs) to address specific issues that

may be encountered in designing and executing similar clinical trials.

Troubleshooting Guides
This section addresses potential experimental hurdles in a question-and-answer format.

Question: We are observing a high placebo response in our acute pain trial. How can we

mitigate this?

Answer: A significant placebo response is a common challenge in pain studies. The VX-150
bunionectomy trial design offers several strategies to consider:

Inclusion of a Standard-of-Care (SOC) Reference Arm: The Phase 2 trial for acute pain

following bunionectomy included a hydrocodone bitartrate/acetaminophen arm.[1][2] This

helps contextualize the magnitude of the investigational drug's effect against both placebo

and a known active comparator.

Strict Patient Selection: Ensure subjects have a minimum baseline pain score. For the VX-
150 bunionectomy study, patients were required to have a pain score of ≥4 on the Numeric
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Pain Rating Scale (NPRS) and moderate or severe pain on the Verbal Categorical Rating

Scale (VRS) after surgery.[3]

Standardized Rescue Medication Protocol: Implement a clear protocol for the use of rescue

medication. In the aforementioned trial, ibuprofen was used as the rescue medication, and

patients were encouraged to wait a specific period after the initial dose before taking it.[3]

Question: How can we establish proof-of-concept for a novel analgesic like VX-150 in early-

phase trials?

Answer: Phase 1 trials for VX-150 in healthy volunteers successfully used a battery of evoked

pain tests to demonstrate early analgesic potential.[4][5][6] This approach can be replicated:

Utilize a Variety of Pain Modalities: The VX-150 Phase 1 study employed tests for pressure

pain, electrical pain, capsaicin-induced heat pain, and cold pressor pain.[4][5] This allows for

the assessment of the drug's effect on different pain mechanisms.

Crossover Study Design: A randomized, double-blind, placebo-controlled, crossover design,

as used for VX-150, can be highly effective.[4] Each subject serves as their own control,

which can reduce variability.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of

the active moiety with analgesic effects to understand the exposure-response relationship.

For VX-150's active form, the maximum median concentration was observed at 4 hours post-

dose, which aligned with significant analgesic effects.[4]

Question: What are the key considerations for patient selection in a trial for neuropathic pain,

such as small fiber neuropathy?

Answer: The VX-150 Phase 2 study in patients with small fiber neuropathy highlights several

critical inclusion criteria:

Objective Diagnosis: Require a confirmed diagnosis based on established guidelines, such

as a reduction in epidermal nerve fiber density from a skin biopsy.[7]

Chronic Pain Duration: Ensure patients have a history of chronic pain (e.g., at least 3

months) to exclude acute or subacute conditions.[7]
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Baseline Pain Severity: Enroll patients with a moderate to severe baseline pain score (e.g.,

average NRS score between ≥4 and ≤9) to ensure a measurable treatment effect.[7]

Exclusion of Confounding Conditions: Exclude patients with other severe pain conditions or

comorbidities that could interfere with the assessment of neuropathic pain.[7]

Frequently Asked Questions (FAQs)
What was the mechanism of action of VX-150?

VX-150 is an orally bioavailable prodrug that is rapidly converted to its active moiety, which is a

highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[4][8] This channel is

predominantly expressed in primary pain-sensing neurons and is critical for nociceptor

hyperexcitability, making it a key target for analgesia.[9][10]

What were the primary endpoints used in the VX-150 clinical trials?

The primary endpoints varied depending on the type of pain being studied:

Acute Pain (Bunionectomy): The primary endpoint was the time-weighted Sum of the Pain

Intensity Difference from baseline over the first 24 hours (SPID24), measured on an 11-point

Numeric Pain Rating Scale (NPRS).[1][2][3]

Neuropathic Pain (Small Fiber Neuropathy): The primary endpoint was the change from

baseline in the weekly average of daily pain intensity on the 11-point NRS at the end of the

treatment period (e.g., Week 6).[10][11]

Were there any challenges related to the dosing of VX-150?

While not explicitly detailed as a reason for discontinuation, some reports suggest that VX-150
required high dosages and frequent administration in its proof-of-concept studies.[9]

Subsequent research focused on developing novel NaV1.8 inhibitors with improved

pharmacokinetic profiles.[9] The development of VX-150 was ultimately stopped, with a newer

compound, VX-548, showing a favorable profile at lower doses.[12]

Quantitative Data Summary
The following tables summarize key quantitative data from the VX-150 clinical trials.
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Table 1: Phase 2 Acute Pain (Bunionectomy) Study Results

Endpoint VX-150 Placebo p-value

SPID24 36.2 6.6 <0.0001

SPID48 112.2 49.4 <0.0001

Data from a Phase 2

trial in 243 patients.[1]

Table 2: Phase 2 Neuropathic Pain (Small Fiber Neuropathy) Study Results

Endpoint VX-150 Placebo

Mean change from baseline in

weekly average of daily NRS

at Week 6

-2.02 (p<0.0001 within-group) -0.93

Patients completing treatment 91% 81%

Adverse events 63% 56%

Most common adverse event

(Headache)
24% 12%

Data from a Phase 2 study

with VX-150 (n=46) and

placebo (n=43).

Experimental Protocols
Protocol: Evoked Pain Tests in Healthy Volunteers (Phase 1)

This protocol is based on the methodology used in the Phase 1 study of VX-150.[4][5][6]

Objective: To assess the analgesic potential of a single dose of VX-150 across various pain

modalities.

Design: Randomized, double-blind, placebo-controlled, two-way crossover study.
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Subjects: Healthy male subjects, screened to exclude individuals with high pain tolerance.

Procedure:

Administer a single oral dose of the investigational drug (e.g., VX-150 1250 mg) or

placebo in a fasted state.

Conduct a battery of pain tests at baseline (pre-dose) and at multiple time points post-

dose (e.g., up to 10 hours).

Pain Tests:

Cold Pressor Test: Measure pain tolerance time with hand submerged in cold water.

Heat Pain Threshold: Use a thermode to apply increasing heat to the skin to determine

the pain threshold.

Pressure Pain Threshold: Apply increasing pressure with an algometer.

Electrical Stair Test: Apply electrical stimulation with increasing intensity.

Collect blood samples at regular intervals (e.g., up to 24 hours) for pharmacokinetic

analysis.

Analysis: Use a repeated-measures mixed-effects model to analyze changes from baseline

in pain thresholds and tolerances.

Protocol: Efficacy Assessment in Acute Post-Surgical Pain (Phase 2 - Bunionectomy Model)

This protocol is based on the design of the VX18-150-104 study.[3]

Objective: To evaluate the efficacy and safety of VX-150 in treating acute pain following

bunionectomy.

Design: Randomized, double-blind, placebo-controlled, parallel-design study.

Subjects: Male and female subjects aged 18-65 years with a post-operative pain score of ≥4

on the NPRS.
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Procedure:

Subjects undergo a primary unilateral first metatarsal bunionectomy.

A continuous popliteal sciatic block is administered post-surgery and removed on Day 1 to

allow pain to develop.

Once the required pain level is reached, subjects are randomized to receive the

investigational drug (e.g., VX-150) or placebo.

Efficacy Assessment:

Subjects rate their pain intensity on an 11-point NPRS at frequent, scheduled time

points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).

Pain is also assessed immediately before any rescue medication is administered.

Primary Endpoint Calculation: The time-weighted Sum of the Pain Intensity Difference

(SPID) over the first 24 hours is calculated for each subject.

Analysis: An Analysis of Covariance (ANCOVA) model is used to compare the SPID24

between the active treatment and placebo groups, with adjustments for baseline pain and

other stratification factors.
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VX-150 inhibits pain signaling by selectively blocking the NaV1.8 channel.
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Workflow for an acute pain clinical trial using the bunionectomy model.
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Logical relationships between challenges in analgesic trial design and mitigation strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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